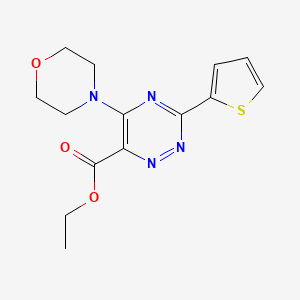
Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Descripción general
Descripción
Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate, also known as EMTTC, is a chemical compound that belongs to the triazine family. It has been extensively studied for its potential applications in scientific research. EMTTC is a heterocyclic compound that contains a triazine ring, a morpholine ring, and a thiophene ring. The compound has a molecular formula of C15H17N4O3S and a molecular weight of 327.39 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Modification
- The chemical modification of dihydro-1,2,4-triazin-6(1H)-ones, including reactions with phosphorus pentasulfide and morpholine, demonstrates the versatility of triazine derivatives in synthesizing compounds with potential biological activities (Collins, Hughes, & Johnson, 2000).
Antimicrobial Activity
- Some 1,2,4-triazol-3-one derivatives synthesized through reactions with morpholine or piperazine have shown good antimicrobial activity, highlighting the potential of triazine derivatives in developing new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Regioselective Synthesis
- Ethyl 1,2,4-triazine-5-carboxylates were prepared with high regioselectivity, underscoring the synthetic utility of triazine derivatives in organic chemistry (Ohsumi & Neunhoeffer, 1992).
Novel Derivatives with Biological Activities
- Aliphatic thiourea derivatives containing s-triazine moiety were synthesized and showed in vitro antibacterial and antifungal activity, suggesting their potential as antimicrobial agents (Desai, Mahajan, & Chikhalia, 2007).
- Novel 1,2,4-triazine derivatives, including those containing boron, have been synthesized, demonstrating the scope for functionalization and introduction of new properties to triazine-based compounds (Azev, Lork, Duelcks, & Gabel, 2004).
Synthesis of Heterocyclic Systems
- The synthesis of novel heterocyclic systems, such as pyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazines, showcases the potential for developing new molecules with unique structural features and possible pharmacological activities (Karimian & Karimi, 2020).
Propiedades
IUPAC Name |
ethyl 5-morpholin-4-yl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-2-21-14(19)11-13(18-5-7-20-8-6-18)15-12(17-16-11)10-4-3-9-22-10/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIDZUFAYAKOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3129033.png)
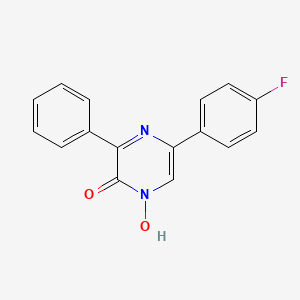

![Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate](/img/structure/B3129054.png)
![4,4-Dimethyl-5'-phenyl-hexahydrospiro[cyclohexane-1,3'-pyrrolo[3,4-d][1,2]oxazole]-2,4',6,6'-tetrone](/img/structure/B3129055.png)
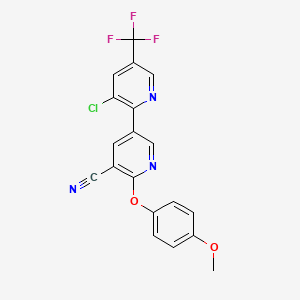
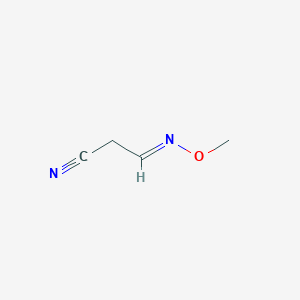
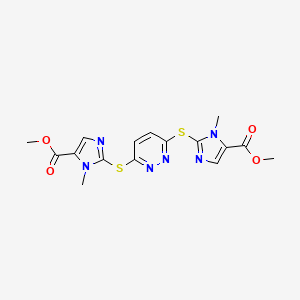
![11-phenyl-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B3129067.png)




![2-[(4-methylphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3129103.png)